5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a piperazine ring, a naphthalene moiety, and an oxazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxazole ring and the piperazine moiety. Common reagents used in these reactions include naphthalene, piperazine, and various catalysts and solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)-2-(phenylmethyl)-1,3-oxazole-4-carbonitrile
- 5-(4-Methylpiperazin-1-yl)-2-(benzyl)-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. The presence of the naphthalene moiety, in particular, may enhance its interactions with biological targets and improve its efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
845632-47-5 |
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Molecular Formula |
C20H20N4O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O/c1-23-9-11-24(12-10-23)20-18(14-21)22-19(25-20)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-13H2,1H3 |
InChI Key |
BVWOZQHOGWHNMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)C#N |
solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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